3-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
Description
The compound 3-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a benzimidazole-pyridinone hybrid. Its structure features a 5,6-dimethyl-substituted benzimidazole core linked to a 2(1H)-pyridinone moiety via a methylene bridge. The benzimidazole ring is further substituted with a 4-methylbenzyl group at the N1 position. The 2(1H)-pyridinone scaffold is notable for its hydrogen-bonding capacity and metabolic stability, making it a valuable pharmacophore in medicinal chemistry.
Properties
IUPAC Name |
3-[5,6-dimethyl-1-[(4-methylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-14-6-8-17(9-7-14)13-25-20-12-16(3)15(2)11-19(20)24-21(25)18-5-4-10-23-22(18)26/h4-12H,13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMYXQJBAMOBJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C(=C3)C)C)N=C2C4=CC=CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have a wide range of biological activities and can interact with various biological targets.
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions.
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways, often related to their antimicrobial, anticancer, antiviral, and antiparasitic activities.
Pharmacokinetics
Benzimidazole derivatives are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine.
Biological Activity
The compound 3-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a benzimidazole derivative that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 294.35 g/mol. The structure features a benzimidazole core, which is known for its ability to interact with various biological targets.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to This compound have been shown to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Microtubule Dynamics : Benzimidazoles are known to disrupt microtubule formation in cancer cells, leading to apoptosis. Studies have demonstrated that derivatives can effectively target tubulin polymerization in different cancer cell lines .
- Induction of Apoptosis : The compound has been reported to induce apoptosis in various cancer cells by activating caspases and altering mitochondrial membrane potential.
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives are well-documented. The compound exhibits activity against both bacterial and fungal strains:
- Bactericidal Effects : It has shown effectiveness against Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis.
- Antifungal Activity : Similar compounds have demonstrated antifungal effects against pathogenic fungi, making them potential candidates for treating fungal infections .
Anti-inflammatory Properties
Research has also indicated that benzimidazole derivatives possess anti-inflammatory properties:
- Cytokine Modulation : These compounds can modulate the release of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases.
The biological activity of This compound is attributed to several mechanisms:
- Targeting Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Interference with Signaling Pathways : It can disrupt signaling pathways such as MAPK and PI3K/Akt, which are crucial in cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed, leading to enhanced apoptosis in cancer cells.
Case Studies
Several studies highlight the effectiveness of similar compounds:
- In a study involving MCF-7 breast cancer cells, a benzimidazole derivative demonstrated a significant reduction in cell viability when treated with varying concentrations over 48 hours. The IC50 value was calculated to be around 10 µM.
- Another study evaluated the antifungal activity against Candida albicans, where the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating strong antifungal potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzimidazole-Pyridinone Core
2.1.1 Substituent Variations on the Benzimidazole Ring
- 5,6-Dimethyl vs. 5,6-Dichloro Substitution The target compound’s 5,6-dimethyl groups (electron-donating) contrast with dichloro substituents in analogues like 3-[5,6-dichloro-1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone and 3-[5,6-dichloro-1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone . Methyl groups, conversely, enhance lipophilicity and may improve metabolic stability by blocking oxidation sites.
2.1.2 Benzyl Group Modifications
- 4-Methylbenzyl vs. Halogenated/Trifluoromethylbenzyl The 4-methylbenzyl group in the target compound differs from halogenated variants: 4-Fluorobenzyl (): Introduces moderate electronegativity, balancing lipophilicity and polarity. 4-Chlorobenzyl (): Increases molecular weight and polar surface area, possibly affecting solubility .
Analogues with Divergent Heterocyclic Cores
- Pyridinone vs. Pyridine Derivatives Compounds like 1-benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethyl-1H-1,3-benzimidazole () replace the pyridinone ring with a chloropyridine moiety.
Molecular Properties and Implications
Functional Implications
- Electron-Donating vs. Electron-Withdrawing Groups : Methyl groups on the benzimidazole ring may increase basicity and metabolic stability, while dichloro substituents could enhance electrophilic reactivity .
- Benzyl Substituents : Fluorine and trifluoromethyl groups improve lipid solubility, favoring membrane permeability, whereas methyl groups offer a balance of hydrophobicity and steric bulk .
- Pyridinone vs. Pyridine: The pyridinone’s enol tautomer facilitates hydrogen bonding, critical for target engagement in enzyme inhibition, whereas pyridine derivatives rely on halogen interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
